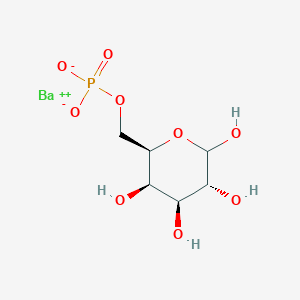

D-Galactose-6-phosphate barium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11BaO9P |

|---|---|

Molecular Weight |

395.45 g/mol |

IUPAC Name |

barium(2+);[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate |

InChI |

InChI=1S/C6H13O9P.Ba/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8;/h2-10H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,3+,4+,5-,6?;/m1./s1 |

InChI Key |

FFNFQIZRCUHVAP-HLTNBIPTSA-L |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)([O-])[O-].[Ba+2] |

Origin of Product |

United States |

Historical Context of D Galactose 6 Phosphate Discovery and Early Research Applications

The study of phosphorylated sugars began in the early 20th century with the discovery of intermediates in glucose fermentation. D-Galactose-6-phosphate emerged as a key molecule with the elucidation of galactose metabolic pathways. One of the primary routes for galactose utilization in many organisms is the Leloir pathway. However, an alternative route, the D-tagatose-6-phosphate pathway, was later identified, particularly in various bacteria like Staphylococcus aureus and Lactococcus lactis. acs.orgresearchgate.netpatsnap.com In this pathway, D-galactose-6-phosphate is a central intermediate.

Early research, particularly from the 1970s onwards, focused on characterizing the enzymes involved in this pathway. bteup.ac.in Bissett and Anderson's work in 1974 on group N streptococci highlighted the presence of enzymes for both the D-galactose 1-phosphate and the D-tagatose 6-phosphate pathways. bteup.ac.in A key enzyme, galactose-6-phosphate (B1197297) isomerase, which catalyzes the conversion of D-galactose-6-phosphate to D-tagatose-6-phosphate, was a subject of significant study. google.combionukleo.com By the 1980s and early 1990s, the genes encoding the enzymes of the tagatose-6-phosphate pathway were being cloned and characterized, cementing the role of D-galactose-6-phosphate as a fundamental intermediate in the lactose (B1674315) and galactose metabolism of certain microorganisms. acs.orgbionukleo.com Research from this era also focused on the chemical synthesis and purification of D-galactose-6-phosphate, which was essential for these enzymatic studies. chemicalbook.com

Significance of Phosphorylated Sugars in Biological Systems

Phosphorylated sugars, or sugar phosphates, are a class of molecules fundamental to life. The addition of a phosphate (B84403) group to a sugar molecule dramatically alters its chemical properties and biological fate. researchgate.net This modification is often the first step in the metabolic breakdown of sugars, a process known as catabolism. researchgate.net

One of the most critical roles of phosphorylation is to trap sugar molecules within the cell. The negatively charged phosphate group prevents the molecule from easily crossing the cell membrane, thereby committing it to intracellular metabolic pathways. chemicalbook.com

Sugar phosphates are central intermediates in the most fundamental of metabolic pathways:

Glycolysis: This pathway, which breaks down glucose for energy, involves several phosphorylated intermediates, such as glucose-6-phosphate and fructose-6-phosphate. chemicalbook.com

Pentose (B10789219) Phosphate Pathway: This pathway, crucial for generating NADPH (a key cellular reductant) and the precursors for nucleotide synthesis, also relies on sugar phosphates like ribose-5-phosphate (B1218738).

Glycogen (B147801) Synthesis: For energy storage, glucose is converted to glucose-6-phosphate before being incorporated into glycogen. chemicalbook.com

Beyond their role in energy metabolism and as biosynthetic precursors, phosphorylated sugars can also act as signaling molecules, helping to regulate the flow of metabolites through various cellular pathways. researchgate.net The structural backbone of DNA and RNA is composed of a repeating chain of sugar and phosphate groups, highlighting their indispensable role in genetics.

Table 1: Key Metabolic Pathways Involving Phosphorylated Sugars

| Pathway | Key Phosphorylated Sugar Intermediates | Primary Function |

|---|---|---|

| Glycolysis | Glucose-6-phosphate, Fructose-6-phosphate, Fructose-1,6-bisphosphate | Energy (ATP) production from glucose breakdown chemicalbook.com |

| Pentose Phosphate Pathway | Ribose-5-phosphate, Erythrose-4-phosphate | Production of NADPH and precursors for nucleotide synthesis |

| Glycogen Synthesis | Glucose-6-phosphate, Glucose-1-phosphate | Storage of glucose as glycogen in liver and muscle chemicalbook.com |

| Galactose Metabolism (Tagatose Pathway) | D-Galactose-6-phosphate, D-Tagatose-6-phosphate | Catabolism of galactose in certain bacteria acs.orgbionukleo.com |

Rationale for Utilizing the Barium Salt Form in Academic Investigations

The Leloir Pathway in Carbohydrate Metabolism

The Leloir pathway is the primary metabolic route for the catabolism of D-galactose in a wide range of organisms, from bacteria to humans. wikipedia.org Its main function is to convert D-galactose into D-glucose-6-phosphate, an intermediate of glycolysis. nih.gov

In the classical Leloir pathway, D-galactose is first phosphorylated to D-galactose-1-phosphate by the enzyme galactokinase. wikipedia.orgwikipedia.org This is then converted to UDP-galactose. Therefore, D-galactose-6-phosphate is not a direct intermediate in the main sequence of the Leloir pathway. wikipedia.orgnih.gov The central intermediates of this pathway are D-galactose-1-phosphate and UDP-galactose. wikipedia.orgresearchgate.net

The conversion of galactose to glucose derivatives in the Leloir pathway is a multi-step process. wikipedia.org After the initial phosphorylation of D-galactose to galactose-1-phosphate, the enzyme galactose-1-phosphate uridylyltransferase catalyzes the reaction of galactose-1-phosphate with UDP-glucose to form UDP-galactose and glucose-1-phosphate. wikipedia.orgresearchgate.net The UDP-galactose is then epimerized back to UDP-glucose by UDP-galactose 4-epimerase, allowing the cycle to continue. wikipedia.orgnih.gov The glucose-1-phosphate produced can then be isomerized to glucose-6-phosphate by the enzyme phosphoglucomutase, which can then enter glycolysis. youtube.commicrobenotes.com

| Enzyme | Substrate(s) | Product(s) | Pathway Step |

| Galactokinase | D-Galactose, ATP | D-Galactose-1-phosphate, ADP | 1 |

| Galactose-1-phosphate uridylyltransferase | D-Galactose-1-phosphate, UDP-glucose | UDP-galactose, D-Glucose-1-phosphate | 2 |

| UDP-galactose 4-epimerase | UDP-galactose | UDP-glucose | 3 (Regeneration) |

| Phosphoglucomutase | D-Glucose-1-phosphate | D-Glucose-6-phosphate | 4 |

The Tagatose-6-Phosphate Pathway in Prokaryotic Metabolism

In many prokaryotes, particularly various species of bacteria, the Tagatose-6-Phosphate pathway serves as an alternative route for the metabolism of lactose (B1674315) and D-galactose. oup.comnih.gov In this pathway, D-galactose-6-phosphate is a central and essential molecule. nih.gov

In organisms utilizing this pathway, lactose is often transported into the cell and phosphorylated to lactose-6-phosphate. This is then hydrolyzed to glucose and D-galactose-6-phosphate. nih.gov Alternatively, free galactose can be transported into the cell and phosphorylated to D-galactose-6-phosphate. This D-galactose-6-phosphate is the key substrate that enters the Tagatose-6-Phosphate pathway. nih.gov It is then isomerized by the enzyme D-galactose-6-phosphate isomerase to form D-tagatose-6-phosphate. nih.govcapes.gov.br

Following the formation of D-tagatose-6-phosphate, the pathway proceeds through a series of reactions to ultimately yield intermediates of glycolysis. D-tagatose-6-phosphate is phosphorylated by the enzyme D-tagatose-6-phosphate kinase to produce D-tagatose-1,6-bisphosphate. ebi.ac.ukwikipedia.org This six-carbon sugar is then cleaved by D-tagatose-1,6-bisphosphate aldolase (B8822740) into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P). nih.govplos.org Both DHAP and G3P are intermediates of the glycolytic pathway and can be further metabolized to generate energy. plos.org

| Enzyme | Substrate | Product(s) |

| D-Galactose-6-phosphate isomerase | D-Galactose-6-phosphate | D-Tagatose-6-phosphate |

| D-Tagatose-6-phosphate kinase | D-Tagatose-6-phosphate, ATP | D-Tagatose-1,6-bisphosphate, ADP |

| D-Tagatose-1,6-bisphosphate aldolase | D-Tagatose-1,6-bisphosphate | Dihydroxyacetone phosphate (DHAP), D-Glyceraldehyde-3-phosphate (G3P) |

The utilization of the Tagatose-6-Phosphate pathway varies among different bacterial species. In the Gram-positive bacterium Staphylococcus aureus, this pathway is the primary route for the metabolism of both lactose and D-galactose. oup.comnih.gov Similarly, many lactic acid bacteria, such as certain species of Lactobacillus and Streptococcus, utilize this pathway for galactose and lactose catabolism. nih.govresearchgate.netnih.gov

In some Gram-negative bacteria like Escherichia coli, the Tagatose-6-Phosphate pathway is primarily associated with the catabolism of galactitol, where D-tagatose-6-phosphate is an intermediate. nih.govnih.gov However, variations exist, and some E. coli strains have been shown to possess gene clusters for D-tagatose utilization. nih.gov The genetic organization of the enzymes for this pathway can also differ, for instance, being located on plasmids in some Streptococcus lactis strains. nih.gov These variations highlight the metabolic adaptability of bacteria to different carbohydrate sources in their environment. researchgate.net

Alternate Galactose Metabolism Pathways

While the Leloir pathway is the primary route for galactose catabolism in many organisms, several alternative pathways exist, particularly in various microorganisms. These non-Leloir pathways provide metabolic flexibility, allowing organisms to utilize galactose under different physiological conditions or in the absence of a functional Leloir pathway. D-galactose-6-phosphate is a key intermediate in some of these alternative routes.

Overview of Non-Leloir Pathways in Specific Organisms

Several microorganisms have evolved alternative pathways for galactose metabolism that diverge from the classic Leloir pathway. These pathways often involve different enzymatic reactions and intermediates.

One of the most well-documented alternative routes is the D-tagatose-6-phosphate pathway , which has been identified in various bacteria, including Staphylococcus aureus and other staphylococcal species, as well as in some lactic acid bacteria. oup.comnih.gov In this pathway, D-galactose is first phosphorylated to D-galactose-6-phosphate. This initial step is a key branching point from the Leloir pathway, which begins with the phosphorylation of galactose to galactose-1-phosphate. oup.comwikipedia.org

Another alternative route is the De Ley-Doudoroff pathway , which involves the oxidation of galactose to galactonate. While this pathway does not directly involve D-galactose-6-phosphate in its initial steps, it represents another strategy for galactose utilization outside the Leloir framework.

In some fungi, such as Aspergillus nidulans, an alternative pathway has been identified that proceeds through the reduction of D-galactose to galactitol. nih.gov This pathway is particularly important when the primary Leloir pathway is impaired. nih.gov Subsequent enzymatic steps convert galactitol to a product that can enter glycolysis. nih.gov

The existence of these pathways highlights the metabolic diversity among different organisms for the utilization of galactose. The choice of pathway can be influenced by genetic makeup, environmental conditions, and the availability of specific enzymes.

Involvement of D-Galactose-6-Phosphate in Divergent Metabolic Routes

D-galactose-6-phosphate plays a central role in the D-tagatose-6-phosphate pathway , serving as the initial intracellular metabolite. In organisms utilizing this pathway, such as Staphylococcus aureus and Lactobacillus rhamnosus, lactose is often transported and phosphorylated to lactose-6-phosphate. nih.govnih.gov An intracellular 6-phospho-β-galactosidase then cleaves this molecule into glucose and D-galactose-6-phosphate. nih.gov

Once formed, D-galactose-6-phosphate is the substrate for the enzyme galactose-6-phosphate (B1197297) isomerase (also known as LacAB). nih.gov This enzyme catalyzes the isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate. nih.gov Following this step, the pathway continues with the phosphorylation of D-tagatose-6-phosphate to D-tagatose-1,6-bisphosphate by tagatose-6-phosphate kinase (LacC). nih.gov Finally, tagatose-1,6-bisphosphate aldolase (LacD) cleaves D-tagatose-1,6-bisphosphate into two key glycolytic intermediates: dihydroxyacetone phosphate and D-glyceraldehyde-3-phosphate. nih.gov

This pathway effectively bypasses the enzymes of the Leloir pathway, such as galactose-1-phosphate uridylyltransferase (GALT), which are deficient in some organisms or under certain conditions. oup.com The presence of the D-tagatose-6-phosphate pathway is a significant metabolic characteristic and can even be used as a taxonomic marker to differentiate between certain bacterial species. For instance, Staphylococcus aureus metabolizes D-galactose via the tagatose-6-phosphate pathway, whereas the closely related Staphylococcus intermedius utilizes the Leloir pathway. oup.com

In Streptococcus mutans, a primary etiological agent of dental caries, both the Leloir and the tagatose-6-phosphate pathways are present and functional. nih.gov Research indicates that for efficient metabolism of free galactose, both pathways are required. The tagatose-6-phosphate pathway is predominantly responsible for utilizing the galactose moiety derived from the breakdown of lactose-6-phosphate. nih.gov

The table below provides a summary of the key enzymes and intermediates in the D-tagatose-6-phosphate pathway.

| Step | Substrate | Enzyme | Product |

| 1 | D-Galactose-6-phosphate | Galactose-6-phosphate isomerase (LacAB) | D-Tagatose-6-phosphate |

| 2 | D-Tagatose-6-phosphate | Tagatose-6-phosphate kinase (LacC) | D-Tagatose-1,6-bisphosphate |

| 3 | D-Tagatose-1,6-bisphosphate | Tagatose-1,6-bisphosphate aldolase (LacD) | Dihydroxyacetone phosphate + D-Glyceraldehyde-3-phosphate |

D-Galactose-6-Phosphate Isomerase (LacAB; EC 5.3.1.26)

D-Galactose-6-phosphate isomerase, a heterodimeric enzyme composed of LacA and LacB subunits, catalyzes the reversible isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate. nih.govnih.govresearchgate.net This reaction is a critical step in the tagatose-6-phosphate pathway of lactose catabolism. nih.govnih.gov

The isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate by LacAB proceeds through a proposed cis-enediol intermediate. The catalytic mechanism involves key amino acid residues within the active site that facilitate ring opening, proton transfer, and subsequent ring closure.

His-96 in the LacA subunit is thought to be crucial for the initial ring opening of the pyranose form of D-galactose-6-phosphate. nih.govoup.com Following ring opening, Cys-65 in the LacB subunit is proposed to act as the catalytic base, abstracting a proton from the C2 carbon of the substrate. nih.govnih.gov This leads to the formation of a cis-enediol intermediate. Subsequently, a proton is returned to the C1 carbon, resulting in the formation of the keto-sugar, D-tagatose-6-phosphate. nih.gov The reaction is reversible, allowing the enzyme to interconvert the two sugar phosphates.

D-Galactose-6-phosphate isomerase exhibits specificity for its primary substrate, D-galactose-6-phosphate. However, studies have shown that the enzyme can also act on other rare sugar phosphates, demonstrating a degree of substrate promiscuity. For instance, LacAB from Lactobacillus rhamnosus has been shown to catalyze the isomerization of D-psicose to D-allose and D-ribulose to D-ribose. nih.govoup.com

Kinetic studies on mutant forms of LacAB have provided insights into the roles of specific active site residues. For example, mutations of the conserved Asp-8 and His-9 residues in the LacB subunit resulted in a virtually inactive enzyme, highlighting their essential role in catalysis. nih.gov While detailed kinetic parameters such as Km and kcat for the wild-type enzyme with D-galactose-6-phosphate are not extensively reported in the provided context, the functional necessity of these residues underscores their importance in efficient substrate turnover.

| Substrate | Product | Reference |

|---|---|---|

| D-Galactose-6-phosphate | D-Tagatose-6-phosphate | nih.govnih.gov |

| D-Psicose | D-Allose | nih.govoup.com |

| D-Ribulose | D-Ribose | nih.govoup.com |

The crystal structure of D-galactose-6-phosphate isomerase from Lactobacillus rhamnosus reveals a homotetrameric arrangement of LacA and LacB subunits. nih.govnih.gov Each functional unit is a heterodimer of LacA and LacB. The active site is located at the interface between the LacA and LacB subunits. nih.govnih.govfao.org This is in contrast to the related enzyme, ribose-5-phosphate (B1218738) isomerase (RpiB), which has two active sites within a single subunit. nih.govnih.gov

The binding of the substrate, D-galactose-6-phosphate, is primarily mediated by interactions with residues from both subunits. The phosphate group of the substrate is anchored by three arginine residues, including Arg-39 from the LacB subunit. nih.govoup.com The sugar moiety is positioned within a pocket formed by several residues. His-96 from LacA is important for substrate orientation and ring opening, while Cys-65 from LacB is positioned for its role in the isomerization reaction. nih.govoup.com The larger active site pocket of LacAB, compared to RpiB, allows it to accommodate the six-carbon sugar phosphate. nih.govnih.gov

| Residue | Subunit | Proposed Function | Reference |

|---|---|---|---|

| His-96 | LacA | Ring opening and substrate orientation | nih.govnih.govoup.com |

| Cys-65 | LacB | Essential for isomerization activity (catalytic base) | nih.govnih.gov |

| Arg-39 | LacB | Binds the phosphate group of the substrate | nih.govoup.com |

| Arg-134 | LacA | Contributes to the larger pocket for six-carbon sugar binding | nih.govnih.gov |

| Asp-8 | LacB | Essential for catalytic activity | nih.gov |

| His-9 | LacB | Essential for catalytic activity | nih.gov |

The genes encoding D-galactose-6-phosphate isomerase, lacA and lacB, are part of the lac operon, which in many bacteria also includes genes for other enzymes in the tagatose-6-phosphate pathway (lacC and lacD). nih.gov The expression of the lacABCD operon is tightly regulated, ensuring that the enzymes are synthesized only when lactose or galactose is available as a carbon source.

In Streptococcus pneumoniae, the lac gene cluster is organized into two operons: lac operon I (lacABCD) and lac operon II (lacTFEG). nih.govnih.gov The expression of lac operon I is negatively regulated by the LacR repressor. nih.gov In the absence of lactose or galactose, LacR binds to the operator region and blocks transcription. nih.gov When lactose is present, an intermediate of its metabolism likely acts as an inducer, causing LacR to dissociate from the operator and allowing transcription to proceed. libretexts.org

Furthermore, in some bacteria like Lactococcus lactis, the expression of the lac operon is also induced by galactose. fao.org The regulation can be complex and may involve other factors. For instance, in S. pneumoniae, the expression of lac operon II, which includes a lactose-specific phosphotransferase system, is activated by the transcriptional antiterminator LacT. nih.govnih.gov

Phospho-Beta-Galactosidase Activity

Phospho-beta-galactosidase (also known as 6-phospho-β-galactosidase) is another crucial enzyme in the lactose utilization pathway of many bacteria. It acts upstream of D-galactose-6-phosphate isomerase.

In many lactic acid bacteria, lactose is transported into the cell and concomitantly phosphorylated to form lactose-6-phosphate by the phosphoenolpyruvate-dependent phosphotransferase system (PTS). oup.comoup.com This lactose-6-phosphate is then hydrolyzed by phospho-beta-galactosidase (EC 3.2.1.85) to yield glucose and D-galactose-6-phosphate. nih.govnih.govoup.comoup.com

The reaction is as follows: Lactose-6-phosphate + H₂O → D-Galactose-6-phosphate + Glucose

The D-galactose-6-phosphate produced then enters the tagatose-6-phosphate pathway, starting with the isomerization reaction catalyzed by D-galactose-6-phosphate isomerase (LacAB). nih.gov The glucose can be directly funneled into glycolysis. Structural studies of phospho-beta-galactosidase from Lactococcus lactis have revealed a catalytic center located deep within the enzyme, accessible through a channel. nih.gov The binding of the substrate is thought to induce a conformational change, closing the entrance to the active site. oup.com

Mechanistic Aspects of Hydrolysis

The hydrolysis of the phosphate ester bond in D-Galactose-6-phosphate is a critical reaction in galactose metabolism, primarily catalyzed by phosphatases. This process involves the cleavage of the O-P bond to release inorganic phosphate and D-galactose. While specific mechanistic studies focusing exclusively on D-Galactose-6-phosphate hydrolysis are detailed within the context of specific metabolic pathways, the general mechanisms can be inferred from studies on related sugar-phosphate phosphatases.

In many biological systems, the hydrolysis of sugar phosphates like D-Galactose-6-phosphate proceeds via a phosphoenzyme intermediate. For instance, studies on sugar-phosphate phosphatases from Escherichia coli that act on α-d-glucose 1-phosphate reveal a mechanism where the substrate's phosphoryl group is transferred to a catalytic histidine residue on the enzyme. nih.gov This forms a covalent phosphoenzyme intermediate. Subsequently, this intermediate is attacked by a water molecule, leading to the release of inorganic phosphate and the regeneration of the free enzyme. nih.gov This two-step displacement mechanism is common for many phosphatases.

In some microorganisms, such as Lactococcus lactis, an interesting phenomenon related to the dephosphorylation of intracellular galactose-6-phosphate has been observed. nih.gov During lactose metabolism, when the flux of galactose-6-phosphate exceeds the capacity of the tagatose-6-phosphate pathway, the cell dephosphorylates galactose-6-phosphate and expels free galactose. nih.gov However, the mechanism in this specific case appears to differ from simple hydrolysis. The phosphate is not immediately released as inorganic phosphate (Pi) but is transferred to form what is suggested to be a polyphosphate compound. nih.gov This indicates that the cell employs a phosphate-scavenging mechanism rather than a straightforward hydrolytic release.

The enzymes responsible for the hydrolysis of D-Galactose-6-phosphate belong to broader families of phosphatases that can act on various phosphorylated sugars. Their catalytic action is crucial for maintaining metabolic balance, particularly in pathways where the accumulation of phosphorylated intermediates could be detrimental.

Other Enzyme Interactions

D-Galactose-6-phosphate and structurally similar molecules can act as modulators of enzyme activity, functioning as either inhibitors or, less commonly, activators. The inhibitory action often arises from the product of an enzymatic reaction competing with the substrate for the active site.

A clear example of product inhibition is seen with galactose, the dephosphorylated product of D-Galactose-6-phosphate hydrolysis, which is a known inhibitor of β-galactosidase. areeo.ac.irsid.ir In studies on β-galactosidase from Aspergillus oryzae, galactose was found to be a non-competitive inhibitor of the enzyme's activity on lactose. sid.ir This means that galactose binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency. The inhibition constant (Ki) for galactose was determined to be 78.7 mM. sid.ir

While direct studies detailing D-Galactose-6-phosphate as an inhibitor are specific to particular metabolic contexts, the principle of product inhibition is a widespread regulatory mechanism. For example, in the pentose (B10789219) phosphate pathway, the activity of glucose-6-phosphate dehydrogenase (G6PD) can be inhibited by various molecules. nih.govresearchgate.net Although not directly involving D-Galactose-6-phosphate, these studies highlight the potential for phosphorylated sugars and their derivatives to regulate key metabolic enzymes. The structural similarity of D-Galactose-6-phosphate to other sugar phosphates, like glucose-6-phosphate, suggests it could potentially act as a competitive inhibitor for enzymes that bind these substrates. For instance, 6-aminoglucose, a related aminosugar, acts as a competitive inhibitor against glucose for the enzyme hexokinase. nih.gov This indicates that modifications to the sugar ring or the phosphate group can significantly influence enzyme binding and inhibition.

D-Galactose-6-phosphate barium salt is a crucial reagent in the development of enzyme assays and the characterization of several key enzymes involved in galactose metabolism. Its primary role is that of a specific substrate, allowing for the measurement of the activity of enzymes that recognize and transform it.

The most prominent example is its use in assays for D-galactose-6-phosphate isomerase (EC 5.3.1.26). nih.govwikipedia.org This enzyme catalyzes the reversible isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate. wikipedia.org To measure the enzyme's activity, D-Galactose-6-phosphate is provided as the substrate, and the rate of formation of D-tagatose 6-phosphate is monitored. The characterization of galactose-6-phosphate isomerase from various organisms, including Lactobacillus rhamnosus and Staphylococcus aureus, relies on such assays to determine kinetic parameters, substrate specificity, and the effects of potential inhibitors or activators. nih.govnih.gov

Another important enzyme characterized using this substrate is galactose-6-phosphate dehydrogenase (EC 1.1.1.48). nih.gov This enzyme catalyzes the oxidation of D-galactose 6-phosphate in the presence of a pyridine (B92270) nucleotide coenzyme like NADP+. nih.gov Assays for this dehydrogenase measure the rate of NADP+ reduction to NADPH, which can be followed spectrophotometrically. The purification and characterization of this enzyme, for instance from goat liver, depended on assays using D-Galactose-6-phosphate to distinguish it from other less specific hexose-phosphate dehydrogenases. nih.gov

The stability and purity of this compound make it a reliable standard and substrate for these biochemical applications. Its use allows for the specific and quantitative analysis of enzyme activity, which is fundamental for understanding metabolic pathways and for discovering enzyme dysfunctions.

Table 1: Enzymes Assayed Using D-Galactose-6-Phosphate

| Enzyme | EC Number | Reaction Catalyzed | Assay Principle |

| D-Galactose-6-phosphate isomerase | 5.3.1.26 | D-galactose 6-phosphate ⇌ D-tagatose 6-phosphate | Measurement of product (D-tagatose 6-phosphate) formation over time. |

| Galactose-6-phosphate dehydrogenase | 1.1.1.48 | D-galactose 6-phosphate + NADP+ ⇌ D-galactono-1,4-lactone-6-phosphate + NADPH + H+ | Spectrophotometric measurement of the rate of NADPH formation. |

The study of D-Galactose-6-phosphate is part of the broader field of research into phosphorylated sugars, which are central intermediates in metabolism. Understanding the enzymatic transformations of related sugar phosphates provides a valuable comparative context.

Glucose-6-phosphate (G6P): As the primary product of hexokinase and a key node in glycolysis and the pentose phosphate pathway, G6P is extensively studied. Enzymes that act on G6P, such as glucose-6-phosphate dehydrogenase (G6PD) and phosphoglucomutase, are critical for cellular energy and biosynthesis. nih.govnih.gov The inhibition of G6PD by molecules like palmitoyl-CoA demonstrates regulatory mechanisms that control the flow of metabolites through these pathways. researchgate.net

Fructose-6-phosphate (F6P): This isomer of G6P is another central glycolytic intermediate. The enzymes that produce and consume F6P, such as phosphofructokinase and phosphoglucose (B3042753) isomerase, are key regulatory points in glycolysis. nih.gov

α-D-Glucose 1-phosphate (G1P): This sugar phosphate is the product of glycogen (B147801) phosphorylase and is converted to G6P by phosphoglucomutase. It is also a substrate for enzymes like sucrose (B13894) phosphorylase, which can catalyze phosphoryl transfer reactions. nih.govacs.org The mechanistic studies of phosphatases acting on G1P have provided insights into the general mechanism of sugar phosphate hydrolysis. nih.gov

Sucrose 6F-phosphate: Specialized enzymes, known as sucrose 6F-phosphate phosphorylases, have been discovered that specifically act on this phosphorylated disaccharide, cleaving it into glucose-1-phosphate and fructose-6-phosphate. mdpi.com This highlights the high degree of specificity that enzymes can exhibit for phosphorylated substrates.

Table 2: Examples of Related Phosphorylated Sugars and Their Enzymatic Relevance

| Phosphorylated Sugar | Key Enzyme(s) | Metabolic Role/Significance |

| Glucose-6-phosphate | Glucose-6-phosphate dehydrogenase, Phosphoglucomutase | Central intermediate in glycolysis and the pentose phosphate pathway. nih.govnih.gov |

| Fructose-6-phosphate | Phosphofructokinase, Phosphoglucose isomerase | Key intermediate in glycolysis and gluconeogenesis. nih.gov |

| α-D-Glucose 1-phosphate | Glycogen phosphorylase, Sucrose phosphorylase | Involved in glycogen metabolism and sucrose synthesis/degradation. nih.govacs.org |

| Sucrose 6F-phosphate | Sucrose 6F-phosphate phosphorylase | Substrate in specific bacterial sucrose metabolism pathways. mdpi.com |

| 6-Aminoglucose-6-phosphate | Hexokinase (for its precursor) | Synthetic analog used to study enzyme mechanisms and inhibition. nih.gov |

Laboratory Synthesis and Derivatization of D Galactose 6 Phosphate Barium Salt

Chemical Synthesis Routes for D-Galactose-6-Phosphate

Chemical synthesis offers a direct approach to producing D-Galactose-6-phosphate, though it often presents challenges in controlling regioselectivity and purifying the final product from isomeric byproducts.

The direct phosphorylation of D-galactose can be achieved using various phosphorylating agents. One common method involves the use of polyphosphoric acid. capes.gov.br In this procedure, D-galactose is reacted with polyphosphoric acid, which serves as both the reagent and solvent, to introduce a phosphate (B84403) group onto the sugar. However, this direct approach lacks specificity, leading to the phosphorylation of different hydroxyl groups on the galactose molecule. capes.gov.br The primary hydroxyl group at the C-6 position is generally more reactive than the secondary hydroxyl groups, making D-Galactose-6-phosphate the major product. Nevertheless, the reaction mixture inevitably contains a variety of positional isomers. capes.gov.br

A significant challenge in the chemical synthesis of D-Galactose-6-phosphate is the concurrent formation of positional isomers, such as D-galactose-3-phosphate and D-galactose-5-phosphate. capes.gov.br The separation and purification of the desired 6-phosphate isomer from these contaminants are critical. Research has shown that what was previously misidentified as furanose forms of D-galactose-6-phosphate were, in fact, these positional isomers. capes.gov.br

The purification process involves a combination of techniques:

Enzymatic Analysis: Specific enzymes can be used to selectively react with and identify the different isomers.

Chromatographic Methods: Techniques like ion-exchange chromatography are effective in separating the isomers based on their charge differences.

Mass Spectrometry: This analytical technique helps in the definitive identification of the isomers by determining their mass-to-charge ratio and fragmentation patterns. capes.gov.br

Once purified, the anomeric distribution of D-Galactose-6-phosphate can be determined using methods like gas-liquid chromatography and ¹³C-NMR spectroscopy. A purified sample was found to consist of approximately 32% α-pyranose and 64% β-pyranose, with furanose anomers accounting for no more than 4%. capes.gov.br

Below is a table summarizing the anomeric distribution of purified D-Galactose-6-Phosphate.

| Anomer | Percentage |

| α-pyranose | 32% |

| β-pyranose | 64% |

| Furanose anomers | ≤4% |

The use of barium salts is a crucial step in the isolation and purification of sugar phosphates, including D-Galactose-6-phosphate. escholarship.orgechemi.com After phosphorylation, the reaction mixture is typically neutralized with a barium salt, such as barium hydroxide (B78521) or barium carbonate. This serves several purposes:

Selective Precipitation: Barium phosphate is insoluble, and the barium salts of sugar monophosphates are generally less soluble in water and ethanol-water mixtures than the corresponding sodium or potassium salts. This property allows for the selective precipitation of the phosphorylated sugars from the reaction mixture, leaving behind unreacted starting materials and inorganic phosphate. escholarship.org

Purification: The precipitated barium salts can be washed to remove impurities. The barium salt of D-Galactose-6-phosphate can be further purified by dissolving it in dilute acid and re-precipitating it by adding alcohol. escholarship.org

Stabilization: The barium salt form of D-Galactose-6-phosphate is a stable, solid product that is convenient for storage and handling. echemi.com It can be readily converted to the free acid or other salt forms as needed for subsequent applications.

Enzymatic Synthesis Strategies for D-Galactose-6-Phosphate

Enzymatic synthesis provides a highly specific and efficient alternative to chemical methods for producing D-Galactose-6-phosphate, avoiding the formation of positional isomers.

Several enzymatic strategies have been developed for the synthesis of D-Galactose-6-phosphate. In lactic acid bacteria, for instance, lactose (B1674315) is catabolized via the D-tagatose-6-phosphate pathway. nih.gov Within this pathway, the enzyme β-galactosidase hydrolyzes lactose-6-phosphate to yield glucose and D-galactose-6-phosphate. nih.gov

Another powerful enzymatic approach involves the phosphorylation of galactose using kinases. Hexokinase and glucokinase are enzymes that can catalyze the transfer of a phosphate group from adenosine (B11128) triphosphate (ATP) to a hexose (B10828440) sugar. frontiersin.org For example, hexokinase from Saccharomyces cerevisiae can be used to phosphorylate D-galactose at the C-6 position to produce D-Galactose-6-phosphate with high specificity. frontiersin.org This reaction is a key step in a multi-enzyme cascade system designed for the production of valuable sugars. mdpi.com

The enzyme galactose-6-phosphate (B1197297) isomerase (also known as LacAB) is another important enzyme in this context, catalyzing the reversible isomerization between D-galactose-6-phosphate and D-tagatose-6-phosphate. nih.govwikipedia.org

A major consideration in large-scale enzymatic synthesis that utilizes kinases is the high cost of the phosphate donor, ATP. harvard.edu To make the process economically viable, systems for regenerating ATP are essential. nih.gov These systems continuously replenish the ATP consumed during the phosphorylation reaction.

A common and effective ATP regeneration system involves the use of a second enzyme, such as polyphosphate kinase 2 (PPK2) from Pseudomonas aeruginosa, and an inexpensive phosphate donor like polyphosphate. frontiersin.org The PPK2 enzyme catalyzes the transfer of a phosphate group from polyphosphate to ADP, regenerating ATP. frontiersin.org This regenerated ATP can then be used again by the hexokinase for the phosphorylation of galactose. frontiersin.orgharvard.edu This coupled system significantly reduces the amount of ATP that needs to be added to the reaction, making the enzymatic synthesis of D-Galactose-6-phosphate more cost-effective and scalable. mdpi.com

Methods for Barium Ion Removal and Conversion to Other Salts

The isolation of D-Galactose-6-phosphate as its barium salt is a common step in its synthesis and purification. However, for many biochemical and analytical applications, the presence of barium ions (Ba²⁺) is undesirable. Therefore, efficient methods for the removal of barium and subsequent conversion of the sugar phosphate into a more soluble or biochemically compatible salt, such as sodium, potassium, or lithium salts, are crucial. sigmaaldrich.comsigmaaldrich.comnih.govsigmaaldrich.com The primary laboratory techniques employed for this purpose are ion-exchange chromatography and chemical precipitation. olympianwatertesting.compolyprocessing.com

Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective and widely used method for removing divalent cations like barium and converting the salt form in a single process. olympianwatertesting.comnih.gov The principle involves exchanging the barium ions for other cations on a solid resin matrix.

Strong acid cation exchange resins are typically used for this purpose. dupont.com These resins are composed of a polymer backbone, such as polystyrene-divinylbenzene, functionalized with strongly acidic groups, most commonly sulfonic acid (-SO₃H). The process involves the following steps:

Resin Preparation: The cation exchange resin is first charged with the desired counter-ion. For instance, to prepare the sodium salt of D-Galactose-6-phosphate, the resin is thoroughly washed with a solution of a sodium salt, such as sodium chloride (NaCl), to ensure the exchange sites are saturated with Na⁺ ions. olympianwatertesting.com

Sample Loading: An aqueous solution of D-Galactose-6-phosphate barium salt is passed through a column packed with the prepared resin.

Ion Exchange: As the solution moves through the column, the Ba²⁺ ions, having a higher affinity for the sulfonic acid groups, displace the Na⁺ ions on the resin. Two Na⁺ ions are released for every one Ba²⁺ ion that binds, maintaining charge neutrality. The D-Galactose-6-phosphate anion passes through the column unretained, now paired with the released Na⁺ ions.

Elution and Collection: The eluate, containing the sodium salt of D-Galactose-6-phosphate, is collected. The process can be monitored to ensure complete removal of barium.

This method can be readily adapted to produce other salt forms, such as the potassium or lithium salt, by simply preparing the resin with the corresponding cation (e.g., using potassium chloride or lithium chloride). sigmaaldrich.comsigmaaldrich.com

Chemical Precipitation

An alternative, classic chemical method involves the precipitation of the barium ion as a highly insoluble salt. dupont.com The most common approach utilizes the low solubility of barium sulfate (B86663) (BaSO₄).

The procedure is as follows:

Dissolution: The this compound is dissolved in water.

Precipitation: A stoichiometric amount of a sulfate-containing reagent, typically dilute sulfuric acid (H₂SO₄) or a sodium sulfate (Na₂SO₄) solution, is added slowly with stirring. This causes the immediate precipitation of white, solid barium sulfate.

Using sulfuric acid results in the formation of D-Galactose-6-phosphoric acid in the solution.

Using sodium sulfate results in the direct conversion to the D-Galactose-6-phosphate sodium salt.

Removal of Precipitate: The insoluble barium sulfate is removed from the solution by physical means, such as centrifugation followed by decantation of the supernatant, or by vacuum filtration.

Conversion to Desired Salt: If sulfuric acid was used as the precipitant, the resulting acidic solution of D-Galactose-6-phosphoric acid can be carefully neutralized with the desired base (e.g., sodium hydroxide, potassium carbonate, or lithium hydroxide) to a specific pH, yielding the corresponding salt. mdpi.com

The primary advantage of the precipitation method is its simplicity and low cost. However, it can be less precise than ion-exchange chromatography, with a risk of co-precipitation or leaving residual sulfate ions in the final product.

The following table provides a comparative overview of the two primary methods for barium ion removal and salt conversion.

| Feature | Ion-Exchange Chromatography | Chemical Precipitation |

| Primary Reagent | Strong acid cation exchange resin (e.g., AmberLite™ HPR1100 Na) dupont.com | Sulfuric acid (H₂SO₄) or Sodium Sulfate (Na₂SO₄) dupont.com |

| Principle | Reversible exchange of Ba²⁺ for other cations (e.g., Na⁺, K⁺, H⁺) on a solid support. olympianwatertesting.com | Formation of a highly insoluble salt (Barium Sulfate, BaSO₄) that is physically removed. dupont.com |

| Direct Product | The salt form corresponding to the resin's counter-ion (e.g., Na⁺-resin yields the sodium salt). | Using H₂SO₄ yields the free acid; using Na₂SO₄ yields the sodium salt. |

| Key Advantages | High purity of the final product; easily adaptable for various salt forms; capable of removing trace impurities. nih.gov | Simple procedure; rapid; cost-effective reagents. |

| Considerations | Requires specialized resin and column setup; resin requires regeneration after use. olympianwatertesting.com | Risk of excess sulfate ions in the product; potential for co-precipitation of the desired product with BaSO₄. |

Analytical Methodologies for Characterization and Quantification of D Galactose 6 Phosphate Barium Salt

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of D-Galactose-6-phosphate and related sugar phosphates. Different chromatographic methods offer varying levels of resolution and sensitivity, tailored to specific analytical needs.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Anomer Separation and Quantification

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile derivatives of sugar phosphates. For GC analysis, non-volatile compounds like D-Galactose-6-phosphate must first be derivatized, typically by creating trimethylsilyl (B98337) (TMS) ethers. This process increases their volatility, allowing them to be analyzed by GC.

GC-MS is highly sensitive and provides detailed structural information, making it suitable for both qualitative and quantitative analysis. It has been instrumental in separating and identifying positional isomers of D-Galactose-6-phosphate, such as D-galactose 3- and 5-phosphates, which can be contaminants in synthetic preparations. capes.gov.br Furthermore, GC has been successfully used to determine the anomeric distribution of D-Galactose-6-phosphate, revealing the relative amounts of the α- and β-pyranose forms. capes.gov.br In one study, the anomeric distribution was determined to be 32% α-pyranose and 64% β-pyranose, with a minimal amount of furanose anomers (no more than 4%). capes.gov.br

The direct coupling of GC with a mass spectrometer allows for the identification of compounds based on their mass spectra. For instance, the mass spectra of the TMS derivatives of Galactose-1-phosphate and its isotopically labeled counterpart, [2-¹³C]Gal-1-P, show a clear 1-Dalton mass shift, demonstrating the precision of this technique. researchgate.net

High-Performance Liquid Chromatography (HPLC) and High-Performance Anion Exchange Chromatography-Pulsed Amperometric Detection (HPAEC-PAD) for Sugar Phosphate (B84403) Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like sugar phosphates, without the need for derivatization. Various HPLC methods have been developed for the analysis of D-Galactose and its phosphorylated derivatives. sielc.com For instance, a mixed-mode stationary phase column can be used with a simple mobile phase of water, acetonitrile, and a formic acid buffer for the retention and analysis of galactose. sielc.com Detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled with HPLC for sensitive detection. sielc.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of carbohydrates, including sugar phosphates. This technique separates compounds based on the interaction of their negative charges (at high pH) with a stationary anion-exchange phase. The separated analytes are then detected electrochemically. HPAEC-PAD has been employed in the study of galactosyl derivatives formed during enzymatic synthesis, although the identification of some di- and trisaccharides can be challenging with this method alone. csic.es

Paper Chromatography and Thin Layer Chromatography in Early Research

In earlier research, paper chromatography and thin-layer chromatography (TLC) were fundamental techniques for the separation and identification of sugar phosphates. While largely superseded by more advanced techniques like GC and HPLC, they remain valuable for certain applications due to their simplicity and low cost.

Paper chromatography was used in early studies to separate and identify positional isomers of D-Galactose-6-phosphate. capes.gov.br TLC is another planar chromatographic technique that has been used for the analysis of D-galactose and related compounds. biospectra.us For example, a TLC method can involve spotting the sample on a plate, developing it in a specific solvent system, and then visualizing the separated spots. biospectra.us

Spectroscopic Approaches

Spectroscopic methods provide invaluable information about the molecular structure and concentration of D-Galactose-6-phosphate barium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C-NMR) for Structural Elucidation and Anomeric Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the detailed structure of molecules in solution. Both ¹H NMR and ¹³C-NMR are used to study D-Galactose and its derivatives. rsc.orghmdb.ca

¹³C-NMR spectroscopy has been particularly crucial in determining the anomeric distribution of D-Galactose-6-phosphate. capes.gov.br By analyzing the chemical shifts of the carbon atoms, researchers can distinguish between the α- and β-anomers and quantify their relative abundance. capes.gov.br For instance, a purified preparation of D-Galactose-6-phosphate was found to consist of 32% α-pyranose and 64% β-pyranose based on ¹³C-NMR data. capes.gov.br ¹⁹F NMR has also been utilized to study the structural changes in the E. coli D-galactose chemosensory receptor upon sugar binding, demonstrating the versatility of NMR techniques in carbohydrate research. nih.gov

Spectrophotometric Assays for Enzyme Activity and Metabolite Detection

Spectrophotometric assays are widely used for the quantification of D-Galactose and its phosphorylated derivatives, often by coupling enzymatic reactions to a change in absorbance of a chromogenic or fluorogenic substance. These assays are generally simple, rapid, and sensitive.

Enzymatic assays for D-galactose often involve the oxidation of galactose, which generates a product that reacts with a probe to produce a measurable colorimetric (at OD 570 nm) or fluorometric (at Ex/Em 535/587 nm) signal. abcam.com Such assays are specific for D-galactose and can be used to measure its concentration in various biological samples. abcam.comcloudfront.net The detection limit for D-galactose in some assays can be as low as 0.74 mg/L. cloudfront.net

Quantitative spectrophotometric enzyme assays are also used to detect deficiencies in enzymes involved in galactose metabolism, such as glucose-6-phosphate dehydrogenase. nih.gov These assays offer high sensitivity in detecting severely deficient individuals. nih.gov

Interactive Data Table: Analytical Techniques for this compound

| Analytical Technique | Application | Key Findings/Capabilities |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Anomer separation and quantification, isomer identification. | Determined anomeric distribution (32% α-pyranose, 64% β-pyranose); separates positional isomers. capes.gov.br |

| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile sugar phosphates. | Can be coupled with ELSD, CAD, or MS for sensitive detection without derivatization. sielc.com |

| High-Performance Anion Exchange Chromatography-Pulsed Amperometric Detection (HPAEC-PAD) | Sensitive analysis of sugar phosphates. | Highly specific for charged carbohydrates. csic.es |

| Paper and Thin Layer Chromatography (TLC) | Early separation and identification. | Simple, low-cost methods for qualitative analysis. capes.gov.brbiospectra.us |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and anomeric distribution. | Provides detailed structural information; ¹³C-NMR quantifies α- and β-anomers. capes.gov.br |

| Spectrophotometric Assays | Quantification of D-galactose and enzyme activity. | Sensitive and specific for D-galactose; used in clinical diagnostics. abcam.comcloudfront.netnih.gov |

Enzymatic Assay Procedures

Enzymatic assays offer a specific and relatively inexpensive means of quantifying D-Galactose-6-phosphate. These methods leverage the high specificity of enzymes to catalyze reactions involving the target molecule, leading to a measurable signal.

Coupled Enzyme Assays for Quantitative Determination

Coupled enzyme assays are a common and effective method for the quantitative determination of D-Galactose-6-phosphate. These assays typically involve a series of linked enzymatic reactions where the product of one reaction serves as the substrate for the next, ultimately leading to the production of a readily detectable substance, such as NADH or a colored product. publicationslist.orgresearchgate.net

A prevalent approach involves the use of galactose-6-phosphate (B1197297) dehydrogenase. nih.gov This enzyme specifically catalyzes the oxidation of D-Galactose-6-phosphate to 6-phospho-D-gluconate, with the concomitant reduction of NADP+ to NADPH. sigmaaldrich.comnih.gov The resulting increase in NADPH can be monitored spectrophotometrically by measuring the absorbance at 340 nm. sigmaaldrich.comsigmaaldrich.com

Alternatively, the NADPH produced can be coupled to a colorimetric reaction. For instance, NADPH can reduce a tetrazolium salt, like WST-1, to a water-soluble formazan (B1609692) dye in the presence of an electron carrier. nih.gov This method enhances sensitivity compared to direct NADPH measurement. nih.gov Another modification involves replacing NAD+ with Thio-NAD, allowing the reaction to be monitored in the visible range at 405 or 415 nm, which is compatible with microplate readers. researchgate.net

The general principle of a coupled enzyme assay for D-Galactose-6-phosphate can be summarized in the following reactions:

Reaction 1: D-Galactose-6-phosphate + NADP+ ⇌ 6-Phospho-D-gluconate + NADPH + H+

Enzyme: Galactose-6-Phosphate Dehydrogenase

Reaction 2 (Optional Coupling for Signal Amplification): NADPH + Tetrazolium Salt (oxidized) → NADP+ + Formazan (colored)

Electron Carrier Present

The concentration of D-Galactose-6-phosphate is directly proportional to the amount of NADPH or formazan produced, which can be quantified against a standard curve. These assays are advantageous due to their minimal sample preparation requirements, low reaction volumes, and high analysis rates. researchgate.net

Table 1: Key Enzymes and Reagents in Coupled Assays for D-Galactose-6-Phosphate

| Component | Function | Detection Method | Reference |

|---|---|---|---|

| Galactose-6-Phosphate Dehydrogenase | Catalyzes the specific oxidation of D-Galactose-6-phosphate. | - | nih.gov |

| NADP+ (or NAD+) | Coenzyme that is reduced to NADPH (or NADH). | Spectrophotometry (340 nm) | publicationslist.orgsigmaaldrich.com |

| Thio-NAD | NAD+ analog allowing for colorimetric detection in the visible range. | Spectrophotometry (405 or 415 nm) | researchgate.net |

| WST-1 (Tetrazolium Salt) | Reduced by NADPH to a colored formazan product. | Colorimetry | nih.gov |

Considerations for Enzyme Specificity and Sensitivity in Assays

The reliability of enzymatic assays hinges on the specificity and sensitivity of the enzymes used. The primary enzyme, galactose-6-phosphate dehydrogenase, exhibits high specificity for D-Galactose-6-phosphate, distinguishing it from other hexose (B10828440) phosphates like glucose-6-phosphate. nih.gov This specificity is crucial for accurate quantification in complex biological samples where multiple sugar phosphates may be present.

However, the presence of contaminating enzymes in the assay preparation can lead to inaccurate results. For instance, the synthesis of D-Galactose 6-phosphate can be contaminated with positional isomers such as D-galactose 3- and 5-phosphate, which must be separated for accurate analysis. capes.gov.br

The sensitivity of the assay can be significantly enhanced by using coupled reactions that amplify the signal. The use of tetrazolium dyes like WST-1, for example, provides a more sensitive colorimetric readout than direct measurement of NADPH absorbance. nih.gov The limit of detection for such an assay has been reported to be as low as 0.15 μM. nih.gov

Factors such as pH, temperature, and the concentration of coenzymes and substrates must be carefully optimized to ensure maximal enzyme activity and, consequently, assay sensitivity. megazyme.comresearchgate.net For example, the maximum activity of D-galactose-6-sulfurylase, another enzyme involved in galactose metabolism, is observed at pH 7.0 and 40°C. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) offers a powerful and versatile platform for the analysis of D-Galactose-6-phosphate, providing not only quantification but also structural information for identification and purity assessment.

Applications in Metabolite Identification and Purity Assessment

Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is instrumental in identifying and assessing the purity of D-Galactose-6-phosphate. capes.gov.br

In GC-MS analysis, D-Galactose-6-phosphate is typically derivatized, for example, by trimethylsilylation, to increase its volatility. The resulting mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the molecule, allowing for its unambiguous identification. researchgate.net This technique has been successfully used to distinguish D-Galactose-6-phosphate from its isomers. capes.gov.br

LC-MS/MS (tandem mass spectrometry) is another powerful tool for metabolite identification. youtube.com It allows for the selection of a specific precursor ion (in this case, the molecular ion of D-Galactose-6-phosphate) and its fragmentation to produce a characteristic spectrum of product ions. This high specificity is invaluable for identifying the compound in complex mixtures. The use of high-resolution mass spectrometers, such as Orbitrap instruments, provides highly accurate mass measurements, further enhancing confidence in identification. mzcloud.org

The purity of a this compound preparation can be assessed by screening for the presence of contaminants and isomers using these MS techniques. For instance, enzymatic, chromatographic, and mass-spectral analysis have been used to identify D-galactose 3- and 5-phosphate as contaminants in synthesized D-Galactose 6-phosphate. capes.gov.br

Isotope Dilution Mass Spectrometry for Precise Quantification

For the most precise and accurate quantification of D-Galactose-6-phosphate, isotope dilution mass spectrometry (IDMS) is the gold standard. researchgate.netresearchgate.net This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]-D-Galactose-6-phosphate) to the sample. nih.gov

The internal standard is chemically identical to the analyte but has a different mass due to the isotopic label. Both the unlabeled (endogenous) and labeled forms of D-Galactose-6-phosphate are then extracted, purified, and analyzed together by MS. nih.gov

The ratio of the signal intensity of the endogenous analyte to the signal intensity of the isotope-labeled internal standard is measured. Since the amount of the internal standard is known, the exact amount of the endogenous D-Galactose-6-phosphate in the original sample can be calculated with high precision and accuracy. researchgate.netnih.gov This method effectively corrects for any sample loss during preparation and for variations in instrument response (ion suppression). nih.gov

GC-MS based IDMS methods have been developed for the quantification of galactose phosphates in biological samples, demonstrating good linearity, precision (with intra- and inter-assay CVs typically below 10%), and recovery. researchgate.netnih.gov Similarly, LC-MS/MS-based IDMS assays offer high sensitivity and throughput for the quantification of related metabolites. nih.govnih.gov

Table 2: Comparison of Mass Spectrometry Techniques for D-Galactose-6-Phosphate Analysis

| Technique | Primary Application | Key Advantages | Considerations | Reference |

|---|---|---|---|---|

| GC-MS | Identification and Purity Assessment | Provides unique fragmentation patterns for identification. | Requires derivatization to increase volatility. | capes.gov.br |

| LC-MS/MS | Identification and Quantification | High specificity and sensitivity, suitable for complex mixtures. | Potential for ion suppression. | youtube.comnih.gov |

| Isotope Dilution MS (GC-MS or LC-MS/MS) | Precise Quantification | Gold standard for accuracy and precision; corrects for sample loss and matrix effects. | Requires a stable isotope-labeled internal standard. | researchgate.netresearchgate.net |

Applications of D Galactose 6 Phosphate Barium Salt in Biochemical Research

Substrate for Enzyme Characterization and Kinetics Studies

The primary use of D-galactose-6-phosphate barium salt in biochemical research is as a substrate for the characterization and kinetic analysis of enzymes involved in carbohydrate metabolism. wikipedia.orgajpojournals.org By providing a defined starting material, researchers can accurately measure key enzymatic parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic efficiency (kcat/Km). ajpojournals.orgqmul.ac.uk

One of the most prominently studied enzymes using this substrate is D-galactose-6-phosphate isomerase (LacAB), a key enzyme in the tagatose-6-phosphate pathway. nih.govnih.gov This enzyme catalyzes the reversible isomerization of D-galactose-6-phosphate (Gal6P) to D-tagatose-6-phosphate (Tag6P). nih.govnih.govresearchgate.net In lactic acid bacteria, β-galactosidase first hydrolyzes lactose-6-phosphate to produce glucose and Gal6P, which then enters this pathway. nih.gov The final products are dihydroxyacetone phosphate (B84403) and D-glyceraldehyde-3-phosphate, which can then enter glycolysis. nih.gov

Kinetic studies using D-galactose-6-phosphate are crucial for understanding how these enzymes function under various conditions, the effects of inhibitors or activators, and for comparing the activity of wild-type enzymes to their mutated forms. wikipedia.org

Table 1: Enzymes Utilizing D-Galactose-6-Phosphate as a Substrate

| Enzyme | EC Number | Reaction | Pathway | Organism Example |

|---|---|---|---|---|

| D-Galactose-6-phosphate isomerase | 5.3.1.26 | D-galactose-6-phosphate <=> D-tagatose-6-phosphate | Tagatose-6-Phosphate Pathway | Lactobacillus rhamnosus, Staphylococcus aureus nih.govnih.gov |

Use in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. Isotopically labeled substrates are introduced to cells, and the distribution of the isotopes in downstream metabolites is measured. This information allows researchers to map the flow of atoms through the metabolic network.

While direct examples involving the barium salt of D-galactose-6-phosphate are specific, the principle is well-established with related sugar phosphates like glucose-6-phosphate. nih.gov By using isotopically labeled D-galactose (e.g., with ¹³C), which is then phosphorylated in the cell to labeled D-galactose-6-phosphate, researchers can trace the metabolic fate of galactose. This allows for the quantification of the relative contributions of different pathways, such as the Leloir and the tagatose-6-phosphate pathways, to galactose metabolism. nih.govmicrobenotes.com For example, tracing the label from galactose-6-phosphate (B1197297) into intermediates of glycolysis or the pentose (B10789219) phosphate pathway can reveal how the carbon backbone is processed and distributed, providing critical insights into the regulation and integration of these pathways. nih.govnih.gov

Investigating Regulatory Mechanisms of Carbohydrate Metabolism

D-galactose-6-phosphate is not merely a passive intermediate; its concentration and flux are integral to the regulation of carbohydrate metabolism. nih.gov In many bacteria, the choice between different metabolic pathways for sugar utilization is tightly controlled by mechanisms like catabolite repression. nih.gov The presence and processing of D-galactose-6-phosphate are central to the activity of the tagatose-6-phosphate pathway. nih.gov

Studies on Streptococcus mutans have shown that this bacterium utilizes both the Leloir and tagatose pathways for galactose metabolism. The tagatose pathway is primarily responsible for metabolizing the galactose moiety derived from lactose-6-phosphate. nih.gov Inactivating genes in one pathway and supplying the cells with galactose or its derivatives helps researchers understand the regulatory crosstalk and the conditions under which one pathway is favored over the other. The availability of D-galactose-6-phosphate as a research reagent is critical for in vitro studies aimed at identifying allosteric regulatory sites on enzymes or transcriptional regulators that respond to this intermediate, thereby controlling gene expression within the respective metabolic operons. nih.govnih.gov

Reagent in Studies of Enzyme Active Site Architecture and Mutagenesis

D-galactose-6-phosphate and its analogs are invaluable tools for probing the three-dimensional structure of enzyme active sites. nih.govresearchgate.net In structural biology, soaking crystals of an enzyme with its substrate (or a non-reactive analog) allows for the determination of the enzyme-substrate complex structure via X-ray crystallography. This provides a molecular snapshot of how the substrate binds and is oriented for catalysis.

A prime example is the study of D-galactose-6-phosphate isomerase (LacAB) from Lactobacillus rhamnosus. nih.govnih.govresearchgate.net The crystal structure of LacAB complexed with the product, D-tagatose-6-phosphate, revealed the precise interactions within the active site. It showed that the phosphate group is bound by three arginine residues, and it highlighted the differences in the active site pocket compared to related enzymes like ribose-5-phosphate (B1218738) isomerase. nih.gov

Furthermore, this structural information guides site-directed mutagenesis studies, where specific amino acids in the active site are replaced to test their function. nih.govnih.gov For LacAB, mutagenesis studies confirmed that residues like His-96 are crucial for the ring-opening step of the substrate, while Cys-65 is essential for the isomerization activity. nih.govnih.gov Using D-galactose-6-phosphate as the substrate to test the activity of these mutant enzymes is the definitive step in confirming the role of each targeted amino acid.

Table 2: Key Active Site Residues of L. rhamnosus Galactose-6-Phosphate Isomerase (LacAB) Investigated Using D-Galactose-6-Phosphate

| Residue | Proposed Function | Method of Investigation | Finding |

|---|---|---|---|

| Cys-65 | Essential for isomerization activity | Site-directed mutagenesis, activity assay nih.gov | Mutation leads to loss of function, confirming its catalytic role. nih.gov |

| His-96 | Ring opening and substrate orientation | Site-directed mutagenesis, activity assay nih.gov | Mutation impacts activity, confirming its role in substrate binding/preparation. nih.gov |

Development of Biochemical Assays and Research Tools

The development of reliable biochemical assays is fundamental for biomedical research and diagnostics. This compound is a key reagent for creating assays to measure the activity of specific enzymes, such as galactose-6-phosphate isomerase. nih.goveurofinsus.com

A typical assay involves incubating the enzyme with D-galactose-6-phosphate and then measuring the rate of product formation (D-tagatose-6-phosphate) or substrate depletion. The product can be quantified using a coupled enzyme assay. For example, the D-tagatose-6-phosphate produced can be acted upon by tagatose-6-phosphate kinase (LacC) and tagatose-1,6-diphosphate aldolase (B8822740) (LacD) in the presence of NADH and a suitable dehydrogenase. The oxidation of NADH to NAD⁺, which is monitored by the decrease in absorbance at 340 nm, is stoichiometrically linked to the amount of D-tagatose-6-phosphate formed, thus providing a continuous and sensitive measure of the isomerase activity. Such assays are essential for high-throughput screening of potential enzyme inhibitors or for characterizing newly discovered enzymes. eurofinsus.com

Table 3: Principle of a Coupled Enzyme Assay for Galactose-6-Phosphate Isomerase

| Step | Reaction | Enzyme | Measurement |

|---|---|---|---|

| 1 (Primary) | D-galactose-6-phosphate -> D-tagatose-6-phosphate | Galactose-6-phosphate isomerase (LacAB) | |

| 2 (Coupling) | D-tagatose-6-phosphate + ATP -> D-tagatose-1,6-bisphosphate + ADP | Tagatose-6-phosphate kinase (LacC) | |

| 3 (Coupling) | D-tagatose-1,6-bisphosphate -> Dihydroxyacetone phosphate + D-glyceraldehyde-3-phosphate | Tagatose-1,6-bisphosphate aldolase (LacD) |

| 4 (Indicator) | D-glyceraldehyde-3-phosphate + NAD⁺ + Pᵢ <-> 1,3-Bisphosphoglycerate + NADH + H⁺ | Glyceraldehyde-3-phosphate dehydrogenase | Monitor change in absorbance at 340 nm |

Mechanistic and Structural Biology Studies Involving D Galactose 6 Phosphate

Crystallographic Analysis of Enzyme-Ligand Complexes

X-ray crystallography has been instrumental in providing high-resolution three-dimensional structures of enzymes in complex with D-Galactose-6-phosphate or its analogs. These studies offer a static yet detailed snapshot of the binding event, revealing the precise orientation of the ligand within the active site and the network of interactions that stabilize the complex.

Insights into D-Galactose-6-Phosphate Binding Conformation

Crystallographic studies of enzymes that bind D-Galactose-6-phosphate, such as D-galactose-6-phosphate isomerase (LacAB), have provided significant insights into how this phosphorylated sugar is recognized and oriented for catalysis. nih.govplos.orgnih.gov

In the active site of Lactobacillus rhamnosus LacAB, the product analog D-tagatose-6-phosphate (Tag6P) is stabilized by numerous hydrogen bonds with hydrophilic residues. nih.gov The phosphate (B84403) group of Tag6P is a key recognition motif, forming bidentate or tridentate hydrogen bonds with the guanidinium (B1211019) groups of three arginine residues: Arg-130 and Arg-134 in the LacA subunit, and Arg-39 in the LacB subunit. nih.govplos.org Additionally, a polar interaction exists between the phosphate group and the side chain of His-9 of the LacB subunit. nih.govplos.org

The hydroxyl groups of the sugar ring also play a crucial role in positioning the ligand. The O3 hydroxyl group of Tag6P interacts with the carboxyl group of Asp-8 and the main chain of Gly-66 in the LacB subunit. nih.gov The O4 hydroxyl group forms a hydrogen bond with the imidazole (B134444) group of His-96 in the LacA subunit. nih.gov The terminal O1 hydroxyl group interacts with the side chain of Cys-65 and the amide nitrogen of Gly-70 in the LacB subunit. nih.gov Finally, the O2 carbonyl group interacts with the amide nitrogen of Thr-67 in the LacB subunit. nih.gov These extensive interactions ensure a specific and stable binding conformation, which is a prerequisite for efficient catalysis.

A comparison with the related enzyme ribose-5-phosphate (B1218738) isomerase (RpiB) highlights differences in substrate binding. In RpiB, the substrate binds at an aspartate residue (Asp-43), whereas in LacAB, the phosphate group of the ligand is anchored by three arginine residues. nih.govplos.orgnih.gov This difference in the active site architecture allows LacAB to accommodate the larger six-carbon sugar-phosphate. nih.govplos.orgnih.gov

| Interacting Residue (Subunit) | Ligand Group | Type of Interaction |

| Arg-130 (LacA) | Phosphate | Hydrogen Bond |

| Arg-134 (LacA) | Phosphate | Hydrogen Bond |

| Arg-39 (LacB) | Phosphate | Hydrogen Bond |

| His-9 (LacB) | Phosphate | Polar Interaction |

| Asp-8 (LacB) | O3 Hydroxyl | Hydrogen Bond |

| Gly-66 (LacB) | O3 Hydroxyl | Hydrogen Bond |

| His-96 (LacA) | O4 Hydroxyl | Hydrogen Bond |

| Cys-65 (LacB) | O1 Hydroxyl | Hydrogen Bond |

| Gly-70 (LacB) | O1 Hydroxyl | Hydrogen Bond |

| Thr-67 (LacB) | O2 Carbonyl | Hydrogen Bond |

Elucidation of Catalytic Residues and Reaction Mechanisms

Crystallographic analysis, coupled with site-directed mutagenesis, has been pivotal in identifying the key catalytic residues and proposing reaction mechanisms for enzymes that process D-Galactose-6-phosphate.

In D-galactose-6-phosphate isomerase (LacAB) from Lactobacillus rhamnosus, His-96 in the LacA subunit is proposed to be crucial for the ring-opening of the cyclic sugar substrate. nih.govnih.gov This histidine residue likely acts as a general acid/base catalyst to facilitate the formation of the open-chain intermediate. Furthermore, Cys-65 in the LacB subunit has been identified as essential for the isomerization activity of the enzyme. nih.govnih.gov

In the case of 6-phospho-β-galactosidase from Lactococcus lactis, the catalytic center is situated deep within the molecule, accessible only through a 20 Å long channel. nih.gov This channel can exist in an "open" or "closed" conformation, suggesting a mechanism for substrate entry and product release. nih.gov A tightly fixed tryptophan residue within the active site is thought to act as a "chopping-board" for the cleavage of the disaccharide substrate, lactose-6-phosphate. nih.gov

| Enzyme | Residue (Subunit) | Proposed Function |

| D-galactose-6-phosphate isomerase (LacAB) | His-96 (LacA) | Ring opening |

| D-galactose-6-phosphate isomerase (LacAB) | Cys-65 (LacB) | Isomerization |

| 6-phospho-β-galactosidase | Tryptophan | Substrate cleavage |

Computational Modeling and Molecular Dynamics Simulations of Interactions

While crystallography provides static pictures, computational modeling and molecular dynamics (MD) simulations offer a dynamic view of the interactions between D-Galactose-6-phosphate and its partner enzymes. These methods allow researchers to explore the conformational changes, binding pathways, and energetic landscapes of these interactions.

Although specific MD simulation studies solely focused on D-Galactose-6-phosphate barium salt are not prevalent in the searched literature, studies on similar systems, such as glucose-6-phosphate and galactose-1-phosphate, provide valuable insights into the principles governing these interactions. For instance, a Density Functional Theory (DFT) study on the interaction of aluminum with D-glucose-6-phosphate revealed that charge and binding mode are critical factors determining binding affinity. rsc.org The study also highlighted aluminum's capacity to act as a bridging agent, coordinating multiple functional groups of the sugar phosphate. rsc.org

Computational approaches are also valuable for modeling the binding of substrates to enzymes where experimental structures are unavailable. By starting with the known structure of a related enzyme or a complex with a product analog, researchers can model the binding mode of D-Galactose-6-phosphate and predict key interactions. nih.gov

Characterization of D-Galactose-6-Phosphate Anomers and Tautomers

In solution, D-Galactose-6-phosphate, like other sugars, exists as an equilibrium mixture of different cyclic (anomeric) and open-chain (tautomeric) forms. The specific anomer or tautomer that binds to an enzyme is critical for catalysis.

The anomeric distribution of a purified preparation of D-Galactose-6-phosphate has been determined using gas-liquid chromatography and 13C-NMR spectroscopy. capes.gov.br These studies revealed that the equilibrium mixture consists of approximately 32% α-pyranose and 64% β-pyranose, with no more than 4% furanose anomers. capes.gov.br It is important to note that earlier reports of a higher furanose content were found to be erroneous due to the misidentification of positional isomers (D-galactose-3-phosphate and D-galactose-5-phosphate) as furanose forms of D-Galactose-6-phosphate. capes.gov.br

The open-chain aldehydo-form of D-Galactose-6-phosphate is a key intermediate in isomerization reactions, such as the conversion to D-tagatose-6-phosphate catalyzed by D-galactose-6-phosphate isomerase. nih.govnih.gov The enzyme facilitates the interconversion between the cyclic and open-chain forms to carry out the isomerization reaction.

The ability of transport systems to handle different anomers is also an important aspect of galactose metabolism. Studies on the D-galactose transport system have suggested that both α- and β-anomers of D-galactose can be efficiently transported. researchgate.net

| Anomer/Tautomer | Percentage in Equilibrium |

| α-pyranose | 32% |

| β-pyranose | 64% |

| Furanose anomers | ≤ 4% |

| Aldehydo-form | Present as a transient intermediate |

Comparative Biochemical Studies Across Organisms

D-Galactose-6-Phosphate Metabolism in Bacteria (e.g., Staphylococcus aureus, Lactobacillus rhamnosus, Escherichia coli)

In the bacterial domain, two primary pathways for galactose catabolism are prevalent: the Leloir pathway and the Tagatose-6-Phosphate (T6P) pathway. The choice of pathway is often species-specific and is intricately linked to the bacterium's genetic makeup and environmental context.

Staphylococcus aureus utilizes the Tagatose-6-Phosphate pathway for the metabolism of lactose (B1674315) and D-galactose. In this pathway, D-galactose-6-phosphate is a key intermediate. It is isomerized to D-tagatose-6-phosphate by the enzyme D-galactose-6-phosphate isomerase. nih.govresearchgate.net This step is followed by the phosphorylation of D-tagatose-6-phosphate to D-tagatose-1,6-bisphosphate, a reaction catalyzed by D-tagatose-6-phosphate kinase. nih.gov The pathway ultimately yields the glycolytic intermediates dihydroxyacetone phosphate (B84403) and D-glyceraldehyde-3-phosphate. plos.org

Lactobacillus rhamnosus , a lactic acid bacterium, also catabolizes D-galactose-6-phosphate via the Tagatose-6-Phosphate pathway. nih.govplos.org The genes encoding the enzymes for this pathway, including galactose-6-phosphate (B1197297) isomerase (LacAB), tagatose-6-phosphate kinase (LacC), and tagatose-1,6-diphosphate aldolase (B8822740) (LacD), are typically organized in a lac operon. nih.govplos.org The galactose-6-phosphate isomerase (LacAB) in L. rhamnosus has been structurally characterized, revealing a homotetrameric structure composed of LacA and LacB subunits. nih.gov This enzyme catalyzes the reversible isomerization of D-galactose-6-phosphate to D-tagatose-6-phosphate. nih.govnih.gov

Escherichia coli , in contrast, primarily employs the Leloir pathway for D-galactose metabolism. nih.gov In this pathway, galactose is first phosphorylated to galactose-1-phosphate, which is then converted to UDP-galactose. Subsequently, UDP-galactose is epimerized to UDP-glucose, which can then enter glycolysis. While D-galactose-6-phosphate is not a direct intermediate in the main Leloir pathway, some bacterial species can transport lactose via a phosphoenolpyruvate-dependent phosphotransferase system (PTS), which results in the formation of lactose-6-phosphate. Subsequent hydrolysis of lactose-6-phosphate by a 6-phospho-β-galactosidase yields glucose and D-galactose-6-phosphate, which can then be shunted into the Tagatose-6-Phosphate pathway. nih.gov

| Feature | Staphylococcus aureus | Lactobacillus rhamnosus | Escherichia coli |

| Primary Galactose Pathway | Tagatose-6-Phosphate Pathway | Tagatose-6-Phosphate Pathway | Leloir Pathway |

| Key Enzyme for G6P | D-galactose-6-phosphate isomerase | D-galactose-6-phosphate isomerase (LacAB) | Not a primary intermediate |

| Product of G6P Isomerase | D-tagatose-6-phosphate | D-tagatose-6-phosphate | Not applicable |

| Gene Organization | lac operon | lac operon (lacABCD) | gal operon |

Presence and Role in Fungi and Algae